Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: is a heterocyclic compound with the following chemical formula:
C7H9ClN2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit various biological properties.Preparation Methods
Synthetic Routes: The synthesis of Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate involves several steps. One common synthetic route is the Fischer indole synthesis, which proceeds as follows:
- Start with cyclohexanone and phenylhydrazine hydrochloride.
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
- This reaction yields the tricyclic indole product .
Industrial Production Methods: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can undergo various reactions, including:
Oxidation: Oxidative transformations of the pyrazole ring.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Nucleophilic substitution reactions at the pyrazole nitrogen or carboxylate group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) and appropriate solvents (e.g., DMF, DMSO).
Major Products: The specific products depend on the reaction conditions. For example, reduction of the carboxylate group may yield the corresponding alcohol, while substitution reactions can lead to various derivatives.
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: finds applications in:
Medicine: Investigated for potential antitubercular activity .
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can be compared with related compounds, emphasizing its unique features. Similar compounds include other pyrazole derivatives and indole-containing molecules.
Properties
Molecular Formula |
C11H11ClN4O2 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3 |
InChI Key |
PIVCFHVTLLQCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=N2 |
Origin of Product |
United States |
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